molecular formula C6H6N4 B1650187 5-Azido-2-methylpyridine CAS No. 114627-66-6

5-Azido-2-methylpyridine

Cat. No.: B1650187
CAS No.: 114627-66-6
M. Wt: 134.14
InChI Key: HACNCSXWNOMYDX-UHFFFAOYSA-N
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Description

5-Azido-2-methylpyridine is a pyridine derivative featuring an azido (-N₃) functional group at the 5-position and a methyl (-CH₃) group at the 2-position. The azido group confers unique reactivity, making this compound valuable in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and as a precursor for nitrogen-containing heterocycles. Its structural and electronic properties distinguish it from other pyridine-based analogs, particularly in terms of stability, synthetic utility, and hazards.

Properties

IUPAC Name

5-azido-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-3-6(4-8-5)9-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACNCSXWNOMYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719666
Record name 5-Azido-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114627-66-6
Record name 5-Azido-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of 2-methylpyridine followed by azidation using sodium azide as a precursor of the azide ion . This two-step reaction involves the formation of a diazonium salt, which is then converted to the azide compound.

Industrial Production Methods

Industrial production methods for 5-Azido-2-methylpyridine are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Azido-2-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Sodium Azide: Used for the azidation step in the synthesis.

    Alkynes: Used in cycloaddition reactions to form triazoles.

    Reducing Agents: Such as hydrogen gas or lithium aluminum hydride for the reduction of the azide group.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from the reduction of the azide group.

Scientific Research Applications

5-Azido-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azido-2-methylpyridine primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often used in bioorthogonal chemistry, where the azide group reacts specifically with alkynes without interfering with other biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related pyridine derivatives, emphasizing substituent effects on reactivity, hazards, and applications. Key analogs include 5-Ethyl-2-methylpyridine (CAS 104-90-5), which shares the 2-methylpyridine backbone but substitutes the azido group with an ethyl (-CH₂CH₃) moiety.

Table 1: Comparative Analysis of 5-Azido-2-Methylpyridine and 5-Ethyl-2-Methylpyridine

Property This compound 5-Ethyl-2-Methylpyridine
Functional Group Azido (-N₃) at C5 Ethyl (-CH₂CH₃) at C5
Reactivity High (azide decomposition risks) Low (stable alkyl substituent)
Hazards Shock-sensitive, explosive potential Irritant (eyes, skin)
Applications Click chemistry, bioconjugation Solvent, pharmaceutical intermediate
Thermal Stability Poor (decomposes < 100°C) Stable up to 200°C

Key Differences:

Reactivity and Stability :

  • The azido group in this compound introduces significant instability, requiring careful handling to avoid exothermic decomposition. In contrast, 5-ethyl-2-methylpyridine is thermally stable and less reactive, making it suitable for industrial processes .

Hazard Profile: this compound’s azide group poses explosion risks, necessitating specialized storage (e.g., refrigeration, inert atmospheres).

Synthetic Utility :

  • The azido derivative is pivotal in bioorthogonal chemistry, enabling rapid ligation of biomolecules. The ethyl variant serves as a solvent or intermediate in organic synthesis due to its inertness.

Hydrogen Bonding and Crystallography (Hypothetical Analysis):

Research Findings and Limitations

  • Gaps in Data : The provided evidence lacks direct studies on this compound, necessitating inferences from general azide chemistry and analogs like 5-ethyl-2-methylpyridine.
  • Safety Considerations : The hazards of azides highlight the need for rigorous risk assessments, contrasting with the milder safety protocols for ethyl-substituted pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Azido-2-methylpyridine

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